2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide
Description
2-Chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is a benzamide derivative featuring a chloro substituent at position 2 and a fluoro group at position 6 on the benzene ring. The amine side chain is attached to a pyrrolidin-3-yl moiety modified with a cyclopropyl group at position 1 and a ketone at position 3. This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability due to the cyclopropane ring and conformational rigidity from the pyrrolidinone scaffold .
Properties
IUPAC Name |
2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c15-10-2-1-3-11(16)13(10)14(20)17-8-6-12(19)18(7-8)9-4-5-9/h1-3,8-9H,4-7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOIBIOOUESIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the 1-cyclopropyl-5-oxopyrrolidin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzamide Moiety: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Compound 1a : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Structure: Shares the 2-chloro-6-fluorophenyl benzamide core but incorporates additional substituents (cyano, hydroxybutenamido, isopropoxy) on the second benzene ring.
- Synthesis : Likely synthesized via sequential coupling of activated carboxylic acids with aromatic amines, similar to methods described for thiazole derivatives (e.g., using triethylamine as a base for condensation reactions) .
Compound 2IP6MP : 2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide
- Structure : Features a nitro group at position 5 and a bulky isopropyl-methylphenyl substituent on the amine.
- Biological Activity : Demonstrated negligible effects on RORγ-dependent gene expression (e.g., G6PC), highlighting the critical role of substituent positioning. The nitro group may introduce steric hindrance or electronic effects that reduce efficacy .
- Key Differentiator : Unlike the target compound, 2IP6MP lacks a heterocyclic ring system, which may limit its ability to engage in π-π stacking or conformational locking mechanisms.
Compound from Thiazole Series : 2-Chloro-N-(substitutedphenyl) Acetamide Derivatives
- Structure: Simple 2-chloroacetamide derivatives with substituted phenyl groups (e.g., 2-amino-4-phenyl-thiazole).
- Synthesis : Synthesized via reactions between chloroacetyl chloride and aromatic amines under basic conditions (e.g., ammonium hydroxide or triethylamine) .
Structure-Activity Relationship (SAR) Insights
Heterocyclic Moieties: The pyrrolidinone ring in the target compound likely increases rigidity and metabolic stability compared to the flexible acetamide chains in thiazole derivatives .
Bulky Substituents : Compound 2IP6MP’s isopropyl-methylphenyl group may sterically hinder target engagement, whereas the cyclopropane in the target compound balances steric effects with ring strain-induced reactivity .
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